N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13718643
InChI: InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-9-6-10-14(11-13)19-15(20)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3,(H,19,20)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CCC3
Molecular Formula: C17H24BNO3
Molecular Weight: 301.2 g/mol

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide

CAS No.:

Cat. No.: VC13718643

Molecular Formula: C17H24BNO3

Molecular Weight: 301.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide -

Specification

Molecular Formula C17H24BNO3
Molecular Weight 301.2 g/mol
IUPAC Name N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Standard InChI InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-9-6-10-14(11-13)19-15(20)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3,(H,19,20)
Standard InChI Key XSNIGWNSNKCMCL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CCC3

Introduction

Chemical Identity and Structural Features

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide belongs to the class of arylboronic esters, which are pivotal in modern organic synthesis. The compound’s molecular formula is C₁₇H₂₃BNO₃, with a molecular weight of 307.18 g/mol. Key structural elements include:

  • A cyclobutanecarboxamide group contributing steric rigidity and metabolic stability.

  • A phenyl ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Comparative Molecular Properties of Analogous Compounds

PropertyThis Compound (3-Boronate)2-Chloro-5-Boronate Analog 3-Fluoro-4-Boronate Analog
Molecular FormulaC₁₇H₂₃BNO₃C₁₇H₂₃BClNO₃C₁₇H₂₃BFNO₃
Molecular Weight (g/mol)307.18335.63319.18
TPSA (Ų)~47.56*47.56 47.56*
LogP~3.38*3.38 3.20*

*Estimated from structural analogs.

The absence of electron-withdrawing groups (e.g., Cl or F) in the 3-boronate derivative may enhance its reactivity in certain coupling reactions compared to halogenated analogs .

Synthesis and Mechanistic Considerations

The synthesis of arylboronic esters typically proceeds via Miyaura borylation, where a halogenated aryl precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . For the 3-boronate isomer, a plausible route involves:

  • Preparation of 3-Bromophenylcyclobutanecarboxamide: Cyclobutanecarbonyl chloride reacts with 3-bromoaniline to form the carboxamide intermediate.

  • Borylation: The brominated intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron to install the boronate ester .

Key reaction parameters include:

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as SPhos.

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.

  • Temperature: 80–100°C under inert atmosphere.

The reaction mechanism proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester .

Applications in Organic Synthesis and Drug Development

Suzuki-Miyaura Cross-Coupling

The boronate group enables carbon-carbon bond formation with aryl or vinyl halides, making the compound invaluable for constructing biaryl systems prevalent in pharmaceuticals . For example:
Ar–B(pin)+Ar’–XPd catalystAr–Ar’+Byproducts\text{Ar–B(pin)} + \text{Ar'–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'} + \text{Byproducts}
where Ar = aryl group from the compound, and X = Br, I, or triflate.

Pharmaceutical Intermediate

Cyclobutane-containing compounds are increasingly studied for their conformational rigidity, which improves drug-target binding affinity. The boronate moiety allows late-stage functionalization, facilitating rapid diversification in medicinal chemistry campaigns .

Material Science

The compound’s boronate ester may serve as a monomer in polymer synthesis, enabling materials with tunable electronic properties for optoelectronic applications.

Computational Chemistry Insights

Density functional theory (DFT) calculations on analogous structures predict:

  • Electrostatic Potential: The boronate group acts as an electron-deficient site, facilitating nucleophilic attack in cross-couplings.

  • Conformational Analysis: The cyclobutane ring adopts a puckered conformation, reducing steric clash with the boronate ester .

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